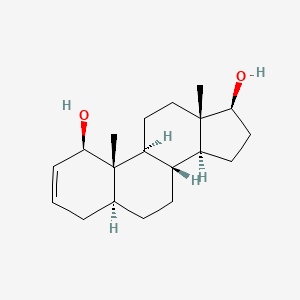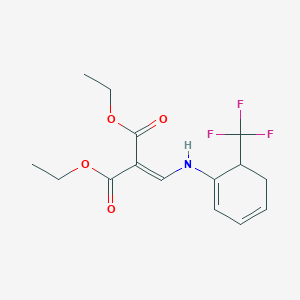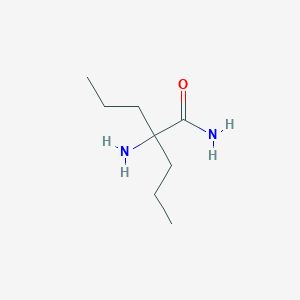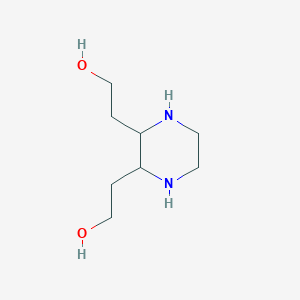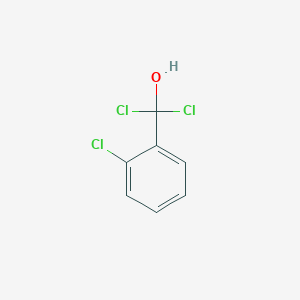
Dichloro-(2-chlorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro-(2-chlorophenyl)methanol is an organic compound with the molecular formula C7H5Cl3O It is a chlorinated derivative of benzyl alcohol, where two chlorine atoms are attached to the methanol carbon and one chlorine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro-(2-chlorophenyl)methanol can be synthesized through several methods. One common method involves the chlorination of benzyl alcohol in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro-(2-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloro-(2-chlorophenyl)formaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups, using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Dichloro-(2-chlorophenyl)formaldehyde.
Reduction: Less chlorinated benzyl alcohol derivatives.
Substitution: Hydroxyl or amino-substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Dichloro-(2-chlorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of dichloro-(2-chlorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The presence of chlorine atoms enhances its reactivity and ability to penetrate biological membranes, making it effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobenzyl alcohol: Similar structure but lacks the additional chlorine atom on the benzene ring.
Trichlorobenzyl alcohol: Contains an additional chlorine atom compared to dichloro-(2-chlorophenyl)methanol.
Chlorobenzyl alcohol: Contains only one chlorine atom on the benzene ring.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H5Cl3O |
|---|---|
Peso molecular |
211.5 g/mol |
Nombre IUPAC |
dichloro-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4,11H |
Clave InChI |
DSLITGFWQPXQLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


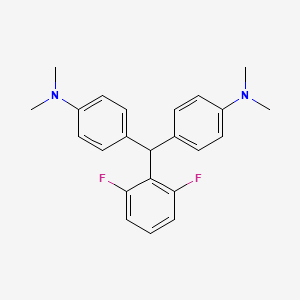
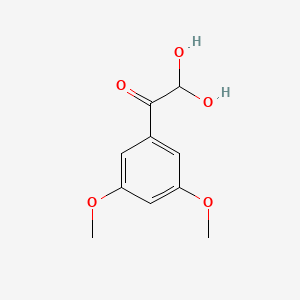
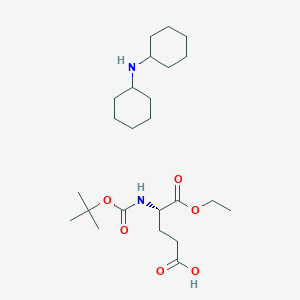

![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
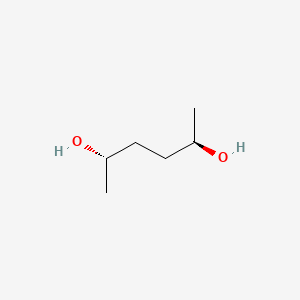
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
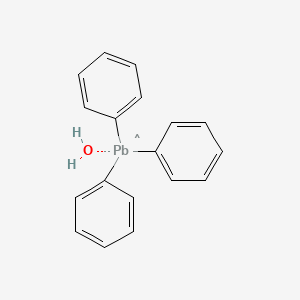
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
